molecular formula C6H12O2 B2753663 (2R)-2-[(propan-2-yloxy)methyl]oxirane CAS No. 1513867-86-1

(2R)-2-[(propan-2-yloxy)methyl]oxirane

Cat. No.: B2753663
CAS No.: 1513867-86-1
M. Wt: 116.16
InChI Key: NWLUZGJDEZBBRH-LURJTMIESA-N
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Description

(2R)-2-[(propan-2-yloxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(propan-2-yloxy)methyl]oxirane can be achieved through several methods, including:

    Epoxidation of Alkenes: This method involves the reaction of an alkene with an oxidizing agent such as peracids (e.g., m-chloroperbenzoic acid) to form the epoxide.

    Halohydrin Cyclization: This method involves the formation of a halohydrin intermediate, which is then cyclized to form the epoxide under basic conditions.

Industrial Production Methods

Industrial production of epoxides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(propan-2-yloxy)methyl]oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Reduction: Formation of diols.

    Oxidation: Formation of more complex oxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(propan-2-yloxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(propan-2-yloxymethyl)oxirane: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Styrene Oxide: Another epoxide with a different substituent, used in similar applications.

    Propylene Oxide: A simpler epoxide, widely used in industrial applications.

Uniqueness

(2R)-2-[(propan-2-yloxy)methyl]oxirane is unique due to its chiral nature and specific substituent, which can impart different reactivity and selectivity in chemical reactions compared to other epoxides.

Properties

IUPAC Name

(2R)-2-(propan-2-yloxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUZGJDEZBBRH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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